1-(difluoromethyl)-1-ethenylcyclopropane
Description
Contextualization within Modern Organic Chemistry
In modern organic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physical, chemical, and biological properties. nih.govnih.gov The difluoromethyl group (CHF₂) is particularly valuable; it can serve as a bioisostere for hydroxyl, thiol, or amine moieties, potentially forming hydrogen bonds and altering a molecule's metabolic stability and lipophilicity. nih.gov
Simultaneously, the cyclopropane (B1198618) ring is a versatile structural element. researchgate.net As the smallest possible carbocycle, its inherent ring strain imparts unique electronic properties and reactivity. researchgate.net In medicinal chemistry, the cyclopropane motif provides conformational rigidity, which can be crucial for optimizing a drug molecule's binding affinity to its biological target. nih.govresearchgate.net The fusion of these two motifs—the fluorinated substituent and the cyclopropane ring—creates a pharmacophore that is particularly attractive for drug discovery. researchgate.netwpmucdn.com Molecules that combine the conformational rigidity of the three-membered ring with the unique electronic features of fluorinated groups are sought after for their potential to enhance pharmacokinetic profiles, cell permeability, and metabolic stability. researchgate.netwpmucdn.com
Significance and Research Rationale for Ethenylcyclopropane Frameworks Bearing Difluoromethyl Groups
The specific combination of an ethenyl group with a difluoromethylated cyclopropane core in structures like 1-(difluoromethyl)-1-ethenylcyclopropane offers a unique and powerful synthetic platform. The rationale for investigating these frameworks is multifaceted:
Enhanced Biological Properties : The gem-difluorocyclopropane unit is a stable structural motif that has been shown to significantly improve properties such as oral bioavailability in drug candidates. researchgate.net For instance, the replacement of a non-fluorinated cyclopropane with a gem-difluorocyclopropane in a P-glycoprotein inhibitor led to a clinical candidate with enhanced stability under acidic conditions. researchgate.net The difluoromethyl group itself is a key pharmacophore, prevalent in numerous pharmaceutical and agrochemical compounds. nih.gov
Synthetic Versatility : The ethenyl (vinyl) group serves as a versatile functional handle for a wide array of subsequent chemical transformations. Vinylcyclopropanes are well-known precursors for various cycloaddition reactions, enabling the construction of more complex molecular architectures. researchgate.net
Access to Novel Fluorinated Scaffolds : gem-Difluorocyclopropanes are valuable synthons for creating other types of fluorinated molecules. rsc.org They can undergo synthetically useful ring-opening reactions, catalyzed by transition metals like palladium, to produce monofluoroalkenes, which are themselves important building blocks. rsc.orgacs.orgd-nb.info This reactivity provides a pathway to structurally diverse organofluorine compounds that might be difficult to access through other means. acs.org The construction of all-carbon quaternary centers on these small rings is a significant but challenging goal in organic synthesis, and methods to achieve this are actively being developed. acs.org
The study of molecules like this compound is therefore driven by their potential as advanced building blocks that combine biological relevance with high synthetic utility, opening doors to novel chemical space for drug discovery and materials science.
Historical Development of Related Fluorinated Cyclopropane Chemistry
The field of fluorinated cyclopropane chemistry has evolved significantly since its inception. Early work on the synthesis and reactivity of these compounds dates back to 1952. nih.gov A pivotal moment in the field was the first report of difluorocarbene chemistry by Doering in 1954, which established a foundational method for creating gem-difluorocyclopropanes. nih.govbeilstein-journals.org
Historically, the primary method for synthesizing gem-difluorocyclopropanes has been the [2+1] cycloaddition of an alkene with difluorocarbene (:CF₂). researchgate.net The development of this chemistry can be traced through the evolution of difluorocarbene sources.
Early and Classic Reagents : Initial methods involved the elimination of hydrogen halide from halodifluoromethanes using strong bases like metal alkoxides. nih.govbeilstein-journals.org Classic carbene sources, such as sodium chlorodifluoroacetate (ClCF₂COONa), which decomposes upon heating to release :CF₂, remain valuable and are still in use. researchgate.net
Modern Reagent Development : The limitations and sometimes harsh conditions of early methods spurred the development of new reagents. The introduction of organosilicon reagents, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent, provided a milder and more versatile source of the difluorocarbene precursor. researchgate.net These newer reagents have gained prominence, especially for preparing advanced, functionalized building blocks for drug discovery. researchgate.net
Asymmetric Synthesis : While the construction of racemic fluorinated cyclopropanes is well-established, the development of enantioselective methods has been a more recent and significant challenge. nih.gov In the last decade, considerable effort has been directed toward the asymmetric synthesis of these valuable chiral building blocks. researchgate.netnih.gov Researchers have developed catalytic asymmetric cyclopropanation reactions using chiral rhodium or copper catalysts to control the stereochemistry, providing access to enantioenriched fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropanes. nih.govnih.govnih.gov
This progression from early, often low-yielding methods to modern, highly efficient, and stereoselective catalytic processes highlights the enduring importance of fluorinated cyclopropanes in organic chemistry.
Research Findings on Fluorinated Cyclopropanes
The synthesis and reactivity of fluorinated cyclopropanes are central to their application. The data below summarizes key approaches to their construction and subsequent transformations.
Table 1: Selected Methods for the Synthesis of gem-Difluorocyclopropanes This table outlines common methods for generating the gem-difluorocyclopropane moiety via the reaction of difluorocarbene with alkenes.
| Carbene Source/Reagent | Precursor | Typical Conditions | Scope and Limitations |
| Halodifluoromethanes | CHClF₂ | Strong base (e.g., alkyllithium, metal alkoxide) | Historical method; low yields can occur due to side reactions of the strong base. nih.govbeilstein-journals.org |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Thermal decomposition (e.g., 180°C in diglyme) | A classic, reliable method, particularly effective for electron-rich alkenes. researchgate.net |
| Dibromodifluoromethane | CBr₂F₂ | Reducing agent (e.g., Zn dust) or with triphenylphosphine (B44618) | Suitable for electron-rich alkenes; can be less effective for electron-deficient ones. d-nb.infonih.gov |
| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | TMSCF₃ | Lewis base promotion (e.g., NaI, KF) | A versatile and widely used modern reagent, offering milder reaction conditions. researchgate.net |
| (Triphenylphosphonio)difluoroacetate (PDFA) | Ph₃P⁺CF₂CO₂⁻ | Thermal decomposition (~80°C) | A solid, stable reagent that is not sensitive to air or moisture. nih.gov |
Table 2: Key Reactions of gem-Difluorocyclopropane Frameworks This table highlights the utility of gem-difluorocyclopropanes as intermediates in organic synthesis, focusing on their characteristic ring-opening and cycloaddition reactions.
| Reaction Type | Catalyst/Reagent | Product Type | Key Features |
| Ring-Opening/Cross-Coupling | Pd(0) catalysts | 2-Fluoroallyl derivatives | A prominent transformation that activates a C-C bond, often with high (Z)-selectivity, to form valuable monofluoroalkenes. researchgate.netd-nb.info |
| Ring-Opening/Cross-Electrophile Coupling | Ni/Pd dual catalysis | Monofluoroalkene and gem-difluoroalkene moieties | Enables the coupling of gem-difluorocyclopropanes with electrophiles, expanding their synthetic utility. acs.org |
| [3+2] Cycloaddition | Lewis acids or Rh catalysts | Dihydrofurans or gem-difluorinated cyclopentanes | The cyclopropane acts as a three-carbon building block to construct five-membered rings. rsc.orgnih.gov |
| Ring-Opening Functionalization | Visible-light photoredox catalysis | α-Difluoromethylene ethers | A modern method for functionalizing the cyclopropane ring under mild conditions. rsc.org |
Properties
CAS No. |
2680543-15-9 |
|---|---|
Molecular Formula |
C6H8F2 |
Molecular Weight |
118.1 |
Purity |
94 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Difluoromethyl 1 Ethenylcyclopropane
De Novo Synthesis Approaches
De novo strategies for constructing the 1-(difluoromethyl)-1-ethenylcyclopropane scaffold primarily involve forming the cyclopropane (B1198618) ring and incorporating the necessary substituents in a concerted or sequential manner. Key approaches include olefin cyclopropanation and ring-closure methodologies.
Olefin Cyclopropanation Reactions
The most direct and widely employed method for forming cyclopropane rings is the [2+1] cycloaddition of a carbene or carbenoid to an alkene. researchgate.net For the synthesis of this compound, this would ideally involve the reaction of a difluoromethylcarbene equivalent with a conjugated diene, such as 1,3-butadiene (B125203).
Carbenes are neutral, divalent carbon species that are highly reactive and readily add to the double bonds of alkenes to form cyclopropanes. libretexts.orgopenstax.org Dihalocarbenes, including difluorocarbene (:CF2), are relatively stable carbenes that can be generated in situ from various precursors. acsgcipr.org The reaction proceeds via a concerted syn-addition to the π-bond of the alkene. acsgcipr.org
Several reagents have been developed for the generation of difluorocarbene. Classic methods include the treatment of chloroform (B151607) with a strong base, openstax.org while more modern precursors offer milder reaction conditions and broader functional group tolerance. researchgate.net For instance, tris(trifluoromethyl)bismuth in the presence of aluminum chloride can generate difluorocarbene at low temperatures, which has been shown to react with dienes like 2,3-dimethylbutadiene to yield the corresponding difluorocyclopropane. researchgate.net Another convenient precursor is the sulfonium (B1226848) salt Ph₂S⁺CH₂CF₂H OTf⁻, which, when catalyzed by an iron complex, efficiently generates difluoromethylcarbene for the cyclopropanation of olefins. cas.cn
The table below summarizes various precursors for difluorocarbene generation.
| Precursor Reagent | Conditions for Carbene Generation | Reference(s) |
| Chloroform (CHCl₃) | Strong base (e.g., KOH) | openstax.org |
| Tris(trifluoromethyl)bismuth/AlCl₃ | Low temperature (-30 °C) | researchgate.net |
| Ph₂S⁺CH₂CF₂H OTf⁻ | Iron catalyst | cas.cn |
| Trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) | Fluoride-catalyzed decomposition | strath.ac.uk |
| (Triphenylphosphonio)difluoroacetate (PDFA) | Thermal decomposition (80 °C) | beilstein-journals.org |
The regioselectivity of carbene addition to a conjugated diene like 1,3-butadiene is a critical consideration. Generally, the less substituted double bond is more reactive towards cyclopropanation. researchgate.net
Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are highly effective in mediating carbene transfer reactions from diazo compounds to olefins. nih.govnih.gov These catalysts form metal-carbene intermediates that are more selective and less reactive than free carbenes, often leading to higher yields and stereoselectivities.
Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are powerful catalysts for the decomposition of diazo compounds and subsequent cyclopropanation. nih.govacs.orgresearchgate.net Chiral rhodium catalysts have been developed to achieve high levels of enantioselectivity in these transformations. nih.govnsf.gov For instance, dirhodium-catalyzed cycloisomerization of specifically designed 1,6-enynes bearing a difluoromethyl group can produce chiral difluoromethylated vinylcyclopropanes. nih.gov
Copper(I) catalysts, often in the form of Cu(I)-bisoxazoline complexes, are also widely used for enantioselective cyclopropanation reactions. nih.gov The cyclopropanation of dienes has been achieved using copper catalysis, with notable applications in industrial processes like the synthesis of pyrethroids from 2,5-dimethyl-2,4-hexadiene. nih.gov While challenging, the selective cyclopropanation of unsymmetrical 1,3-dienes can be achieved with careful selection of the catalyst system. nih.gov
The table below lists common catalysts used in such reactions.
| Catalyst | Typical Diazo Precursor | Key Features | Reference(s) |
| Rh₂(OAc)₄ | Diazoacetates | General and efficient for carbene transfer. | nih.govresearchgate.net |
| Chiral Rh(II) carboxylates (e.g., Rh₂((S)-BTPCP)₄) | Diazoacetates, diazoketones | High enantioselectivity. | acs.org |
| Cu(I)-bisoxazoline complexes | Diazoacetates | Enantioselective cyclopropanation. | nih.govnih.gov |
| Palladium complexes (e.g., [Rh(CO)₂Cl]₂) | Diazo esters | Can exhibit different regioselectivity. | nih.govnih.gov |
Ring Closure Methodologies
An alternative to carbene addition is the formation of the cyclopropane ring through intramolecular cyclization, often initiated by a Michael addition. These Michael-Initiated Ring Closure (MIRC) reactions are a powerful tool for constructing highly functionalized cyclopropanes, often with excellent stereocontrol. rsc.org A general MIRC approach involves the reaction of a nucleophile with an electron-deficient alkene, creating an enolate that subsequently displaces a leaving group in an intramolecular fashion to close the three-membered ring. nih.gov
For the synthesis of the target molecule, a hypothetical MIRC strategy could involve a precursor containing both the difluoromethyl and vinyl functionalities, along with a suitable Michael acceptor and a leaving group.
Precursor Functionalization Routes
This strategy involves the synthesis of a difluoromethylcyclopropane core, followed by the introduction of the ethenyl group. A potential pathway is through the thermal vinylcyclopropane (B126155) rearrangement (VCPR), a ring-expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). nih.govwikipedia.org While this is typically a rearrangement of the target molecule itself, the principles can be applied to precursor synthesis. For example, a difluorocyclopropane bearing a propenoate group has been synthesized and shown to undergo thermal rearrangement. strath.ac.uknih.gov This suggests that a difluoromethylcyclopropane with a suitable functional group handle could be converted into the vinyl group via established methods like Wittig-type olefination or elimination reactions. researchgate.net
Introduction of the Difluoromethyl Moiety (CF₂H)
Alternatively, difluoromethyl ketones can serve as versatile building blocks that can be elaborated into the desired cyclopropane structure. rsc.org The synthesis of such ketones has been simplified through one-pot difluorination/fragmentation processes. rsc.org
Introduction of the Ethenyl Group
Alternative synthetic routes involve forming the difluoromethylcyclopropane core first, followed by the introduction of the ethenyl (vinyl) group. These strategies rely on a precursor that can be readily converted to the desired C=C double bond.
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. beilstein-journals.orgyoutube.com Specifically, cross-metathesis can be employed to construct the ethenyl group. nih.gov This approach would start with a precursor such as 1-(difluoromethyl)-1-methylenecyclopropane. Reaction of this precursor with ethylene (B1197577) gas in the presence of a ruthenium-based catalyst (e.g., a Grubbs-type catalyst) would result in the formation of this compound. nih.govcmu.edu The reaction is driven forward by the release of volatile byproducts. The functional group tolerance of modern metathesis catalysts makes this a viable option. nih.gov
Table 4: Olefin Cross-Metathesis Strategy
| Precursor | Reagent | Catalyst | Product |
|---|
The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes. organic-chemistry.orgwikipedia.org This method provides absolute control over the location of the newly formed double bond. libretexts.orgmasterorganicchemistry.com To synthesize this compound, a suitable precursor would be 1-(difluoromethyl)cyclopropyl methyl ketone.
This ketone would be treated with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by deprotonating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like n-butyllithium. masterorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an oxaphosphetane intermediate which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. ualberta.ca
Table 5: Wittig Olefination Strategy
| Ketone Precursor | Wittig Reagent | Base (for ylide generation) | Product |
|---|
Cross-Coupling Strategies for Vinyl Group Installation (e.g., Suzuki Coupling on vinyl precursors)
The installation of a vinyl group onto a pre-formed difluoromethylcyclopropane core represents a key synthetic challenge. Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds. researchgate.net While direct literature on the synthesis of this compound via this method is scarce, a plausible strategy can be devised based on established protocols for similar transformations. nih.gov
A proposed Suzuki-Miyaura coupling reaction would involve the palladium-catalyzed reaction of a cyclopropyl (B3062369) organoboron reagent with a vinyl halide. Specifically, a precursor such as potassium (1-(difluoromethyl)cyclopropyl)trifluoroborate could be coupled with a vinyl electrophile like vinyl bromide. This approach benefits from the stability and ease of handling of trifluoroborate salts.
The reaction mechanism typically involves three key steps:
Oxidative Addition : The active Pd(0) catalyst adds to the vinyl halide, forming a Pd(II) complex.
Transmetalation : The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
Reductive Elimination : The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
Recent advancements have demonstrated the successful coupling of vinyl cyclopropanes using air-stable dinuclear Pd(I) catalysts, which allow for rapid and stereospecific reactions at room temperature. nih.gov Such a method could be adapted for the target molecule, potentially offering high efficiency and conservation of any pre-existing stereochemistry in the cyclopropane precursor. nih.gov Alternative cross-electrophile coupling strategies, for instance using nickel and palladium cooperative catalysis to couple vinyl triflates with vinyl tosylates, further expand the toolkit for constructing complex gem-difluoroalkenes and related structures. bohrium.com
Stereochemical Control in Synthesis
Achieving stereochemical control is paramount in modern synthesis, as the biological activity of a molecule is often dictated by its three-dimensional structure. For this compound, the key challenge lies in controlling the stereochemistry of the cyclopropane ring, particularly the quaternary carbon atom bonded to both the difluoromethyl and vinyl groups. acs.orgrochester.edu
Diastereoselectivity in the synthesis of substituted cyclopropanes is often achieved through catalyst-controlled carbene transfer reactions. Rhodium(II) catalysts have proven particularly effective in the cyclopropanation of fluorinated olefins. acs.orgnih.gov
Research has shown that the reaction of α-difluoromethyl alkenes with diazo compounds, such as ethyl diazoacetate, in the presence of chiral dirhodium catalysts can proceed with high levels of diastereocontrol. rochester.edu The choice of catalyst and the specific directing groups on the catalyst's ligands are crucial for inducing facial selectivity in the approach of the carbene to the alkene. By selecting the appropriate catalyst, such as Hashimoto's Rh₂(S)-TCPTTL)₄ or Davies' Rh₂((S)-BTPCP)₄, specific diastereomers of the resulting cyclopropane can be favored. acs.orgnih.gov While these examples typically involve ester-substituted products, the principles can be extended to the synthesis of vinyl-substituted analogues. A recent study on the reactivity of vinyl gem-difluorocyclopropanes highlights the utility of rhodium catalysis in rearrangements that proceed with high chemoselectivity and enantioselectivity, underscoring the compatibility of this metal with the target structural motif. chemrxiv.org
| Catalyst | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Rh₂((S)-BTPCP)₄ | α-Difluoromethylstyrene | Ethyl 2-diazo-3-oxobutanoate | up to 20:1 | acs.org |
| Rh₂(S-DOSP)₄ | 1,6-Enyne (internal) | (Cycloisomerization) | >20:1 | nih.gov |
| Engineered Myoglobin (B1173299) | (Z)-1,1-Difluoro-3-phenylprop-1-ene | Ethyl diazoacetate | >99:1 | rochester.edu |
This table presents data from analogous reactions to illustrate achievable diastereoselectivity.
Creating enantioenriched this compound requires asymmetric catalysis, which can be approached using either synthetic chiral catalysts or biocatalytic methods.
Chiral Catalyst Approaches
The development of chiral dirhodium(II) catalysts has been a significant breakthrough for the enantioselective synthesis of cyclopropanes. organic-chemistry.org Catalysts derived from chiral N-sulfonylprolinates, such as Rh₂(S-DOSP)₄, have been successfully employed in the asymmetric cycloisomerization of 1,6-enynes to furnish chiral difluoromethylated cyclopropanes with excellent yields and enantioselectivities (up to 99% ee). nih.gov This intramolecular approach creates the cyclopropane ring with high stereocontrol.
Similarly, intermolecular cyclopropanation of α-difluoromethyl styrenes using diazo compounds and chiral rhodium or copper catalysts provides another powerful route. researchgate.net For example, copper(I) complexes with PyBox ligands have been used for the asymmetric difluoromethylation of cyclopropenes, yielding products with enantiomeric ratios up to 99:1. researchgate.net These methods establish that chiral Lewis acid catalysts can effectively control the stereochemical outcome in the formation of difluoromethylated cyclopropanes.
| Catalyst / Method | Substrate Type | Enantiomeric Excess (ee) / Ratio (er) | Reference |
| Rh₂(S-DOSP)₄ | 1,6-Enyne | up to 99% ee | nih.gov |
| Cu(I)/PyBox | Cyclopropene | up to 99:1 er | researchgate.net |
| Engineered Myoglobin | α-Difluoromethyl alkene | up to >99% ee | rochester.edunih.gov |
| Rh₂((S)-BTPCP)₄ | Difluoromethylated alkene | up to 99% ee | acs.orgnih.gov |
This table summarizes enantioselectivity data from relevant synthetic methods for analogous compounds.
Biocatalytic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative for asymmetric synthesis. wpmucdn.com Engineered heme proteins, particularly myoglobin variants, have been shown to catalyze carbene transfer reactions with remarkable stereoselectivity. nih.gov
In the context of difluoromethylated cyclopropanes, engineered myoglobin catalysts have been used for the highly diastereo- and enantioselective cyclopropanation of a wide range of α-difluoromethyl alkenes with ethyl diazoacetate. rochester.edunih.gov These biocatalytic systems can achieve exceptional levels of stereocontrol, often exceeding >99% diastereomeric excess (de) and >99% enantiomeric excess (ee). rochester.edu The reaction proceeds under mild, aqueous conditions, and the stereochemical outcome can even be tuned by selecting different myoglobin variants, sometimes providing access to either enantiomer of the product. nih.gov This biocatalytic strategy represents a state-of-the-art method for accessing high-value, enantioenriched fluorinated building blocks. wpmucdn.com
Chemical Reactivity and Transformative Processes of 1 Difluoromethyl 1 Ethenylcyclopropane
Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropane ring in 1-(difluoromethyl)-1-ethenylcyclopropane makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic or larger ring structures. The presence of the difluoromethyl and ethenyl groups significantly influences the regioselectivity and stereoselectivity of these ring-opening reactions.
Acid-Catalyzed Ring Opening
While specific studies on the Brønsted acid-catalyzed ring-opening of this compound are not extensively detailed in the literature, the reactivity of analogous vinylcyclopropane (B126155) systems suggests that protonation of the cyclopropane ring or the vinyl group can initiate ring cleavage. For instance, fused vinylcyclopropanes are known to undergo ring-opening when treated with Brønsted acids. digitellinc.com In these cases, the exocyclic cyclopropane bond in the α-position to a heteroatom can open, leading to a charge-separated intermediate that can then undergo further reactions. digitellinc.com It is plausible that under acidic conditions, this compound could similarly form a carbocationic intermediate, which could then be trapped by a nucleophile or undergo rearrangement to yield various products. The regioselectivity of the ring opening would be influenced by the electronic effects of the difluoromethyl group.
Lewis Acid-Mediated Ring Opening
Lewis acids can effectively promote the ring-opening of vinylcyclopropanes by coordinating to the molecule and facilitating bond cleavage. In the case of donor-acceptor cyclopropanes, Lewis acids can induce isomerization into substituted cyclopentenes. digitellinc.com When subjected to Lewis acids, vinylcyclopropanes can undergo a cyclopropane-cyclopentene rearrangement to afford fused cyclopentenes, often with good yields and as a single diastereomer. digitellinc.com This rearrangement proceeds through a zwitterionic intermediate formed upon ring opening, which then undergoes a 1,5-cyclization. The choice of Lewis acid can influence the reaction pathway and the final products. While specific data for this compound is limited, the general mechanism for Lewis acid-triggered vinylcyclopropane-cyclopentene rearrangement involves the formation of a five-membered ring system.
Radical-Mediated Ring Opening
The cyclopropane ring in vinylcyclopropanes is susceptible to opening by radical species. The addition of a radical to the ethenyl group can lead to the formation of a cyclopropylcarbinyl radical, which can then undergo rapid ring-opening to form a more stable homoallylic radical. This process is often utilized in radical clock reactions to determine the rates of other radical processes.
Aryl sulfur radicals, for example, have been shown to reliably open polycyclic vinyl cyclopropanes, leading to the formation of functionalized products. wikipedia.org The reaction is initiated by the addition of the sulfur radical to the vinyl group, followed by the opening of the cyclopropane ring. Visible-light-mediated photocatalysis can also be employed to generate radical cations from vinylcyclopropanes, which then undergo ring-opening and can be trapped by nucleophiles like water. digitellinc.com
| Radical Initiator | Substrate | Product(s) | Conditions | Reference |
| Aryl sulfur radicals | Polycyclic vinylcyclopropanes | Ring-opened addition products | Air-initiated | wikipedia.org |
| Visible light/photocatalyst | Fused vinylcyclopropanes | Hexahydro[2,3b]furans (with water) | Visible light | digitellinc.com |
Thermal and Photochemical Ring Opening
Vinylcyclopropanes are known to undergo thermal and photochemical rearrangements, most notably the vinylcyclopropane-cyclopentene rearrangement. nih.gov This reaction typically requires high temperatures (around 500-600 °C) for simple hydrocarbons, but the presence of substituents can significantly alter the reaction conditions and outcomes. nih.gov Computational studies on difluoro-substituted vinylcyclopropanes have been conducted to understand the stereoselectivity of these rearrangements. rsc.org
Photochemical activation can also induce the vinylcyclopropane rearrangement, often leading to the formation of cyclopentene (B43876) derivatives. nih.gov These reactions can proceed through diradical intermediates. The specific photochemistry of this compound has not been extensively reported, but it is expected to follow similar pathways to other vinylcyclopropanes, potentially leading to cyclopentene structures.
| Reaction Type | Substrate Type | Product Type | Typical Conditions | Reference |
| Thermal Rearrangement | Vinylcyclopropanes | Cyclopentenes | High temperatures (e.g., >400 °C) | nih.gov |
| Photochemical Rearrangement | Vinylcyclopropanes | Cyclopentenes | UV irradiation | nih.gov |
Nucleophilic Ring Opening
The strained cyclopropane ring can also be opened by nucleophiles, particularly in activated systems. While this compound is not a classic donor-acceptor cyclopropane, the electron-withdrawing nature of the difluoromethyl group can influence its reactivity towards nucleophiles. In some activated vinylcyclopropanes, nucleophilic attack can occur with inversion of configuration at the site of attack. nih.gov
For instance, optically active dimethyl 2-vinylcyclopropane-1,1-dicarboxylate reacts with pyrrolidine (B122466) with clean inversion of configuration. nih.gov Rhodium(I)-catalyzed asymmetric ring-opening of racemic vinyl cyclopropanes with aryl boronic acids as nucleophiles has also been reported, yielding chiral products with high regioselectivity. libretexts.org These examples suggest that under appropriate catalytic conditions, this compound could undergo nucleophilic ring-opening to generate functionalized acyclic products.
Reactions Involving the Ethenyl Moiety
The ethenyl (vinyl) group of this compound is a site of reactivity, participating in various addition and cycloaddition reactions.
Electrophilic addition reactions, such as hydroboration-oxidation, are expected to proceed with anti-Markovnikov selectivity, where the boron adds to the terminal carbon of the double bond. pku.edu.cn Subsequent oxidation would yield the corresponding primary alcohol. Epoxidation of the double bond would lead to the formation of an oxirane ring, which could serve as a precursor for further functionalization.
Cycloaddition reactions are also a key feature of the vinylcyclopropane system. For example, rhodium(I)-catalyzed intramolecular [3+2] cycloaddition reactions of 1-ene-vinylcyclopropanes have been developed to synthesize bicyclic cyclopentane (B165970) derivatives. rsc.orgscispace.com While these are intramolecular examples, it highlights the potential for the vinyl group of this compound to participate in intermolecular cycloadditions with suitable dienes or dipolarophiles. Visible light photocatalysis has been used for [3+2] cycloadditions of vinylcyclopropanes with acetylenic sulfones. nih.gov
| Reaction Type | Reagents | Expected Product | Key Features | Reference |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 2-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol | Anti-Markovnikov addition | pku.edu.cn |
| Epoxidation | m-CPBA | 2-(1-(Difluoromethyl)cyclopropyl)oxirane | Formation of an epoxide ring | researchgate.net |
| [3+2] Cycloaddition | Acetylenic sulfones | Substituted cyclopentane | Visible light photocatalysis | nih.gov |
| [4+2] Cycloaddition (Diels-Alder) | Dienes | Cyclohexene (B86901) derivatives | Lewis acid promotion may be required |
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
The ethenyl (vinyl) group of this compound serves as the primary site for electrophilic addition reactions. The reaction proceeds via the attack of an electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. libretexts.orgwikipedia.orgmasterorganicchemistry.com
In the case of hydrohalogenation (addition of HX, where X = Cl, Br, I), the proton adds to the terminal carbon of the vinyl group (CH2), forming a secondary carbocation on the adjacent carbon. This carbocation is stabilized by the adjacent cyclopropyl (B3062369) group, which can donate electron density through its "banana bonds." However, the strongly electron-withdrawing difluoromethyl group (CHF2) attached to the same quaternary cyclopropyl carbon destabilizes the adjacent positive charge. This electronic tug-of-war influences the reaction rate and the stability of the intermediate.
The mechanism proceeds in two steps:
Protonation of the double bond : The π-electrons of the vinyl group attack the proton of the hydrogen halide, forming the more stable secondary carbocation intermediate. youtube.compressbooks.pub
Nucleophilic attack by the halide : The resulting halide anion (X⁻) then attacks the carbocation, yielding the final alkyl halide product. libretexts.orgyoutube.com
C₃H₄(CHF₂)(CH=CH₂) + HX → C₃H₄(CHF₂)(CHX-CH₃)
The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF, which corresponds to the decreasing acidity and increasing bond strength of the H-X bond. libretexts.org While specific studies on the halogenation (addition of X₂) of this compound are not extensively documented, the reaction is expected to proceed via a cyclic halonium ion intermediate, similar to other alkenes, resulting in an anti-addition product.
It is also important to note that under certain conditions, particularly with strong acids, electrophilic attack can lead to the opening of the strained cyclopropane ring. nih.govdalalinstitute.com The regioselectivity of ring-opening is directed by the formation of the most stable carbocation, which is influenced by both the vinyl and difluoromethyl substituents.
Cycloaddition Reactions (e.g., Diels-Alder, [2+1], [3+2] Cycloadditions)
The dual functionality of this compound allows it to participate in a variety of cycloaddition reactions, acting either as a dienophile through its vinyl group or as a three-carbon or five-carbon synthon via activation and opening of the cyclopropane ring. pku.edu.cnpku.edu.cn
Diels-Alder Reaction ([4+2] Cycloaddition): The vinyl group can function as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. researchgate.net The presence of the electron-withdrawing difluoromethylcyclopropyl group can influence the reactivity of the dienophile. The reaction is typically concerted and stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene product.
Transition-Metal-Catalyzed Cycloadditions: Vinylcyclopropanes (VCPs) are exceptionally versatile substrates in transition-metal-catalyzed cycloadditions. The metal catalyst, typically rhodium(I), facilitates the cleavage of a C-C bond in the strained cyclopropane ring, generating a metallacyclic intermediate that can then react with other unsaturated partners. pku.edu.cnwikipedia.org Depending on the reaction partner and conditions, VCPs can formally act as three-carbon ([3+x]) or five-carbon ([5+x]) synthons. pku.edu.cn
[3+2] Cycloaddition: In these reactions, the VCP unit acts as a three-carbon component, reacting with a two-atom partner like an alkene or alkyne to form a five-membered ring. pku.edu.cnacs.org For gem-difluorocyclopropanes, rhodium-catalyzed [3+2] cycloaddition with internal alkenes can produce gem-difluorinated cyclopentanes with high diastereoselectivity. rsc.org The reaction proceeds through the formation of a π-allyl rhodium species after the cyclopropane ring opens. pku.edu.cn
[5+1] Cycloaddition: VCPs can react as five-carbon synthons with a one-carbon unit, such as carbon monoxide or a vinylidene precursor, to form six-membered rings. nih.govnih.gov Cobalt-catalyzed reductive [5+1] cycloaddition between a VCP and a vinylidene (generated from a 1,1-dichloroalkene) can yield methylenecyclohexenes. nih.govnih.gov
[5+2] Cycloaddition: This reaction involves the VCP as a five-carbon component and a two-atom partner (alkene, alkyne) to construct seven-membered rings. These reactions are often catalyzed by transition metals like rhodium. wikipedia.org
The specific cycloaddition pathway is highly dependent on the substitution pattern of the VCP, the nature of the catalyst, and the reaction partner. pku.edu.cn
Radical Additions to the Vinyl Group
The vinyl group of this compound is susceptible to radical addition reactions, most notably the anti-Markovnikov addition of thiols (thiol-ene reaction). This reaction is typically initiated by photolysis or a radical initiator (e.g., AIBN) and proceeds via a free-radical chain mechanism. wikipedia.orgacsgcipr.org
The key steps are:
Initiation: A thiyl radical (RS•) is generated from the thiol (RSH).
Propagation: a. The thiyl radical adds to the terminal carbon of the vinyl group. This regioselectivity is favored because it produces the more stable secondary carbon-centered radical adjacent to the cyclopropane ring. b. The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of thiol, forming the thioether product and regenerating a thiyl radical to continue the chain. wikipedia.org
A significant feature of radical additions to vinylcyclopropanes is the potential for a competing 1,5-ring-opening of the cyclopropane. researchgate.netresearchgate.net The initially formed carbon-centered radical can be in equilibrium with a ring-opened radical. Whether the reaction proceeds via direct addition or via a ring-opening/re-closure pathway depends on the stability of the radical intermediates and the reaction conditions. researchgate.net Studies on related systems have shown that aryl sulfur radicals, generated by air-oxidation of thiophenols, readily add to vinylcyclopropanes, sometimes leading to complex rearranged products. researchgate.netresearchgate.net
| Reaction Type | Reagent | Product Type | Key Feature |
| Thiol-ene Reaction | R-SH, Initiator | Anti-Markovnikov Thioether | Radical chain mechanism |
| Aryl Sulfur Radical Addition | Ar-SH, Air/Initiator | Thioether / Rearranged Products | Potential for 1,5-ring-opening |
Rearrangement Reactions (e.g., Vinylcyclopropane Rearrangement)
One of the most characteristic reactions of vinylcyclopropanes is the thermal or metal-catalyzed vinylcyclopropane rearrangement (VCPR), which converts the vinylcyclopropane into a cyclopentene. wikipedia.orgorganicreactions.org This ring-expansion reaction is driven by the release of strain energy from the three-membered ring. strath.ac.uk
Thermal VCPR: The thermal rearrangement of this compound is expected to proceed at elevated temperatures. The presence of gem-difluoro substituents on the cyclopropane ring is known to lower the activation energy for the rearrangement compared to non-fluorinated analogs due to increased ring strain and the ability of fluorine to stabilize radical intermediates. strath.ac.uknih.gov The reaction mechanism can be described as either a concerted, pericyclic researchgate.netstrath.ac.uk-sigmatropic shift or a two-step process involving a diradical intermediate. wikipedia.org
Studies on analogous difluorinated vinylcyclopropanes have demonstrated that these rearrangements can be highly stereospecific. strath.ac.uknih.gov For example, the thermal rearrangement of ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate showed that the trans-E isomer underwent a nearly quantitative VCPR, while the corresponding Z-alkenoates did not rearrange under similar conditions. strath.ac.uknih.gov This highlights the strong dependence of the reaction on the stereochemistry of the starting material.
Metal-Catalyzed Rearrangement: The VCPR can also be catalyzed by transition metals, such as rhodium, allowing the reaction to proceed under milder conditions. chemrxiv.org A rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes has been developed to produce chiral cyclopentenes. This process involves a Rh-catalyzed ring-opening followed by β-fluoride elimination to generate a vinylic allyl-rhodium intermediate, which then undergoes cyclization to form the cyclopentene product. chemrxiv.org
| Rearrangement Type | Conditions | Intermediate Type | Product |
| Thermal VCPR | Heat (e.g., 100-180 °C) | Diradical / Pericyclic | Difluorinated Cyclopentene |
| Rh-Catalyzed VCPR | Rh(I) Catalyst | Allyl-Rhodium Species | Chiral Difluorinated Cyclopentene |
Reactivity of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is not merely a passive substituent; its unique electronic properties and the presence of C-F and C-H bonds allow for specific chemical transformations. rsc.orgnih.govacs.org
Transformations of the C-F Bonds
While C-F bonds are generally strong and unreactive, the activation of C-F bonds in fluorinated compounds is a field of growing importance. In the context of gem-difluorocyclopropanes, transformations can involve the cleavage of one or both C-F bonds, often facilitated by transition metals or Lewis acids.
Recent studies have shown that vinyl gem-difluorocyclopropanes can undergo a rhodium-catalyzed ring-opening coupled with a β-fluoride elimination. chemrxiv.org In this process, a C-F bond is cleaved to form a metal-fluoride species and a new C=C double bond, leading to the formation of a vinylic allyl-rhodium intermediate. This transformation effectively uses one of the fluorine atoms as a leaving group to unlock novel reactivity.
Furthermore, ring-opening reactions of gem-difluorocyclopropanes can be designed to proceed with either retention or cleavage of the C-F bonds. Transition metal-catalyzed ring-opening/cross-coupling reactions often lead to monofluoroalkenes via single C-F bond cleavage. rsc.org These precedents suggest that this compound could serve as a precursor to various monofluoro- and non-fluorinated products through selective C-F bond activation.
Proton Abstraction and Carbanion Formation
The hydrogen atom of the difluoromethyl group is significantly more acidic than a typical alkyl proton. This is due to the strong electron-withdrawing inductive effect of the two adjacent fluorine atoms, which stabilize the resulting carbanionic conjugate base. The CHF₂ group is known to act as a lipophilic hydrogen bond donor, a property that stems from the acidity of this proton. rsc.org
Treatment of this compound with a strong, non-nucleophilic base could lead to deprotonation, forming a difluoromethyl carbanion:
C₃H₄(CHF₂)(CH=CH₂) + Base → [C₃H₄(CF₂⁻)(CH=CH₂)] + [Base-H]⁺
This resulting carbanion is a potent nucleophile and can be trapped with various electrophiles, allowing for the functionalization of the difluoromethyl group. This strategy provides a pathway to introduce new substituents at the carbon bearing the fluorine atoms, further expanding the synthetic utility of the parent molecule. The stability and reactivity of this carbanion would be a key factor in designing such synthetic transformations.
Radical Processes Involving the Difluoromethyl Group
Research into the radical chemistry of analogous gem-difluorocyclopropanes has shown that these entities can undergo ring-opening reactions under radical conditions. rsc.org In the case of this compound, a radical initiator can add to the vinyl group, leading to a cyclopropylcarbinyl radical. This intermediate can then undergo a variety of transformations, including the well-documented vinylcyclopropane rearrangement to a cyclopentenyl radical, which is often a key step in tandem and cascade sequences.
Computational studies on substituted vinylcyclopropane radical cations have demonstrated that the placement of radical-stabilizing or cation-stabilizing groups can significantly lower the activation energy for rearrangement, while largely leaving the activation energies for competing hydrogen shifts unchanged. bohrium.com The electron-withdrawing nature of the difluoromethyl group is expected to influence the regioselectivity and stereoselectivity of these radical-mediated rearrangements.
Tandem and Cascade Reactions
This compound is a prime candidate for participating in tandem and cascade reactions, where a single event initiates a sequence of intramolecular transformations, rapidly building molecular complexity. These reactions can be triggered by the addition of a radical to the ethenyl group, which then sets off a cascade of events involving the strained cyclopropane ring.
A general and powerful transformation of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement, a reaction that can proceed through a diradical-mediated two-step process. wikipedia.org This rearrangement serves as a foundational step in many complex syntheses. For this compound, this rearrangement would lead to the formation of a difluoromethyl-substituted cyclopentene ring system. The reaction is typically initiated thermally or photochemically.
Visible-light photocatalysis has emerged as a powerful tool for initiating radical cascade reactions under mild conditions. mdpi.com In a hypothetical cascade reaction, a photocatalytically generated radical could add to the ethenyl group of this compound. The resulting radical intermediate could then undergo a ring-opening of the cyclopropane, followed by an intramolecular cyclization to construct more complex polycyclic or heterocyclic structures. For instance, tandem radical cyclizations have been successfully employed for the synthesis of difluoro-containing oxindoles and quinoline-2,4-diones from activated alkenes. nih.gov Although not directly demonstrated with this compound, these examples highlight the potential for such cascade processes.
The table below summarizes potential tandem and cascade reactions involving this compound, based on analogous transformations reported in the literature.
| Reaction Type | Initiator/Catalyst | Key Intermediates | Potential Products | Reference Analogy |
|---|---|---|---|---|
| Radical-Initiated [3+2] Cycloaddition | Radical Initiator (e.g., AIBN) + Alkene | Cyclopropylcarbinyl radical, cyclopentyl radical | Difluoromethyl-substituted cyclopentanes | rsc.org |
| Photocatalyzed Cascade Cyclization | Photocatalyst (e.g., Ir(ppy)3) + Radical Precursor | Difluoromethyl radical adduct, ring-opened radical | Fused or polycyclic difluorinated compounds | mdpi.comresearchgate.net |
| Tandem Radical Addition/Cyclization | Cu-catalyst + Difluoromethyl radical source | Vinyl radical, cyclized radical | Difluoroalkylated heterocyclic systems | rsc.org |
Detailed research findings on closely related systems provide a strong basis for predicting the reactivity of this compound in these transformative processes. For example, the copper-catalyzed tandem radical cyclization of vinyl isocyanides with bromodifluoroacetic derivatives successfully yields 1-difluoroalkylated isoquinolines. rsc.org This suggests that under similar conditions, the vinyl group of this compound could react with a difluoromethyl radical source to initiate a cyclization cascade.
Furthermore, photocatalyzed reactions of cyclopropanols with α-trifluoromethyl-substituted olefins have been shown to produce fused gem-difluorooxetanes through a cascade process. researchgate.net This demonstrates the utility of photoredox catalysis in constructing complex fluorinated molecules from cyclopropane-containing starting materials.
Mechanistic Investigations and Elucidations
Spectroscopic Analysis for Mechanistic Insight (Advanced Methods Only)
Advanced spectroscopic methods are indispensable for observing transient species and characterizing the intricate steps of reaction mechanisms in real-time.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving fluorinated cyclopropanes. For derivatives of 1-(difluoromethyl)-1-ethenylcyclopropane, ¹⁹F NMR is particularly valuable for tracking the transformation of the difluoromethyl group during reactions like the vinylcyclopropane (B126155) rearrangement (VCPR). nih.gov Researchers can monitor rearrangements at various temperatures, observing the consumption of starting materials and the formation of products in real-time. nih.gov Furthermore, advanced two-dimensional NMR techniques, such as the ¹⁹F,¹H-Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be employed to determine the relative stereochemistry of reaction products by identifying through-space correlations between fluorine nuclei and protons on the cyclopropane (B1198618) ring. nih.govresearchgate.net This provides crucial stereochemical information for mechanistic proposals.
Time-resolved spectroscopic techniques are designed to study reaction dynamics and detect short-lived intermediates that are not observable by conventional methods. The vinylcyclopropane rearrangement is often proposed to proceed through fleeting diradical intermediates. nih.gov Time-resolved methods, such as transient grating (TG) spectroscopy, can monitor changes in thermodynamic properties like diffusion coefficients in the time domain, which can reveal spectrally silent conformational changes and the formation of transient species. mdpi.com While most applications have focused on photosensory proteins, the principles can be extended to small molecule reactions, offering a potential avenue for the direct observation of proposed intermediates in the reactions of this compound. mdpi.com
While capturing the structure of a fleeting transition state via X-ray crystallography is not feasible, this technique is the gold standard for the unambiguous structural determination of stable reaction intermediates or final products. In the study of related difluoro(methylene)cyclopropanes, X-ray crystallography has been used to definitively confirm the structure of ring-opened products, providing conclusive evidence for proposed reaction pathways. cas.cn Similarly, for reactions involving this compound, if a stable intermediate or crystalline product is formed, X-ray analysis provides invaluable data on bond lengths, angles, and stereochemistry, which are critical for validating mechanistic hypotheses.
Kinetic Studies and Reaction Order Determination
Kinetic studies are fundamental to understanding a reaction's mechanism by quantifying its rate and dependence on reactant concentrations. The determination of the reaction order—for instance, whether a reaction is first-order or second-order—is established through experimental measurement. youtube.com Unimolecular rearrangements, such as the thermal vinylcyclopropane rearrangement, are typically expected to follow first-order kinetics. youtube.com Experimental data from kinetic studies, including the determination of rate constants (k) and activation parameters, can be compared with computational models. For example, computational studies on related vinylcyclopropane systems have successfully reproduced experimentally determined secondary kinetic isotope effects, validating the accuracy of the theoretical models and the proposed mechanistic steps. nih.gov
Isotopic Labeling Experiments
Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a chemical reaction, thereby distinguishing between competing mechanistic pathways. In the context of this compound, several labeling strategies can provide deep mechanistic insight:
Deuterium (B1214612) Labeling : Placing deuterium atoms at specific positions on the vinyl group or cyclopropane ring can help elucidate the nature of bond-breaking and bond-forming steps. The effect of this substitution on the reaction rate (a kinetic isotope effect) can support or refute the involvement of certain atoms in the rate-determining step, as has been explored in computational studies of deuterated vinylcyclopropanes. nih.gov
Carbon-13 Labeling : Using ¹³C labeling in the cyclopropane or vinyl backbone allows for precise tracking of carbon skeleton rearrangements.
Fluorine-18 (B77423) Labeling : Recent advancements have enabled the fluorine-18 (¹⁸F) labeling of difluoromethyl groups. nih.gov This radiolabeling technique could be adapted to trace the difluoromethyl group during complex rearrangements, providing a powerful diagnostic tool.
One study investigating a difluoromethylation mechanism used a trideuteromethyl group to distinguish between intermolecular and intramolecular proton transfer steps, demonstrating the power of isotopic labeling in clarifying reaction details. beilstein-journals.org
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating complex reaction mechanisms at the molecular level. ethz.ch For reactions of vinylcyclopropanes, DFT calculations provide a detailed picture of the potential energy surface, mapping out the energetic landscape that connects reactants, transition states, intermediates, and products. nih.govacs.org
Studies on substituted vinylcyclopropanes have shown that the rearrangement to cyclopentenes often proceeds through diradical intermediates. nih.govbohrium.com DFT calculations using methods like B3LYP and UB3LYP/6-31G* can model these open-shell species and calculate the activation energies for various competing pathways. nih.govnih.gov For instance, computational analysis can effectively rank the energy barriers for a desired vinylcyclopropane rearrangement against alternative pathways like a researchgate.netresearchgate.net-sigmatropic rearrangement, explaining the observed product distribution under thermal conditions. nih.gov The influence of substituents, such as the electron-withdrawing difluoromethyl group, on the activation energy and stereoselectivity of the rearrangement is a key aspect explored through these computational models. bohrium.com
Below is a table summarizing representative data from a DFT study on the cyclopropanation of a diazo compound, illustrating how computational methods provide energetic details for different stereochemical outcomes.
| Isomer Pathway | ΔG (Int1) (kcal/mol) | ΔG (TS1) (kcal/mol) | ΔG (Int2) (kcal/mol) | ΔG (TS2) (kcal/mol) | ΔG (Int3) (kcal/mol) | ΔG (TS3) (kcal/mol) | ΔG (Int4) (kcal/mol) | ΔG (TS4) (kcal/mol) | ΔG (Product) (kcal/mol) |
| Pathway 1 | -28.5 | -26.4 | -22.1 | -52.3 | -41.7 | -44.6 | - | - | -51.2 |
| Pathway 2 | -28.5 | -27.6 | -22.5 | -50.5 | -42.0 | -42.5 | - | - | -52.1 |
| Pathway 3 | - | - | - | - | -51.1 | -36.0 | -44.1 | - | - |
| Pathway 4 | - | - | - | - | -51.3 | -35.9 | -43.3 | - | - |
| This table presents calculated Gibbs free energy (ΔG) values for intermediates (Int), transition states (TS), and products (Pr) for four possible stereoisomeric pathways in a CuI-catalyzed cyclopropanation reaction. Data adapted from a computational study on a related system. researchgate.net |
Transition State Characterization
The vinylcyclopropane rearrangement is understood to proceed through a diradical intermediate, and the nature of the transition states leading to and from this intermediate is crucial for understanding the reaction's stereospecificity and kinetics. nih.govwikipedia.org Computational studies on related difluorinated vinylcyclopropanes have utilized methods like UB3LYP/6-31G* to characterize these critical points on the potential energy surface. nih.govresearchgate.net
For the rearrangement of substrates analogous to this compound, the transition states are characterized by the elongation of the C-C bond within the cyclopropane ring that is vicinal to the vinyl group. This bond breaking is the initial and rate-limiting step in the rearrangement process. wikipedia.org The geometry of the transition state provides insight into the concerted versus stepwise nature of the reaction. While a purely concerted nih.govnih.gov-sigmatropic shift is theoretically possible, computational evidence for substituted vinylcyclopropanes often points to a diradical pathway where the transition state has significant diradical character. nih.gov The presence of the electron-withdrawing difluoromethyl group is expected to influence the stability and geometry of the transition state, although specific geometric parameters for the transition state of this compound itself require dedicated computational analysis.
Reaction Pathway Elucidation
The elucidation of the reaction pathway for the thermal rearrangement of difluorinated vinylcyclopropanes reveals a multi-step process. nih.govresearchgate.net The primary reaction coordinate involves the cleavage of the cyclopropane ring to form a diradical intermediate. This intermediate is not a stable minimum on the potential energy surface but rather a transient species that rapidly undergoes subsequent transformations.
Following its formation, the diradical intermediate can undergo several competing processes:
Ring-closure to form the cyclopentene (B43876) product: This is the desired vinylcyclopropane rearrangement pathway. nih.gov
Rotation around C-C bonds: This can lead to stereoisomerization of the starting material or the product. nih.gov
Alternative rearrangements: In some substituted systems, nih.govnih.gov-rearrangements can compete with the nih.govnih.gov-vinylcyclopropane rearrangement. nih.govresearchgate.net
For a molecule like ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate, a close analog, computational studies have shown that the vinylcyclopropane rearrangement to the corresponding difluorinated cyclopentene is the kinetically favored pathway for the trans-E isomer. nih.govresearchgate.net Conversely, related cis-cyclopropanes were found to preferentially undergo a nih.govnih.gov-rearrangement. nih.govresearchgate.net This highlights the profound impact of stereochemistry on the accessible reaction pathways. The pathway for this compound is expected to be similarly influenced by its stereochemical configuration.
Energy Profiles and Free Energy Barriers
The energy profile of the vinylcyclopropane rearrangement provides quantitative insight into the reaction kinetics. The free energy barrier (ΔG‡) associated with the initial ring-opening to the diradical intermediate is the key determinant of the reaction rate. Computational chemistry allows for the calculation of these barriers, which can then be correlated with experimentally observed reaction temperatures and rates. mdpi.comnih.gov
For the thermal rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate, DFT calculations (UB3LYP/6-31G*) have been used to rank the energy barriers for competing pathways. nih.govresearchgate.net These calculations successfully predicted the experimental observation that the vinylcyclopropane rearrangement for the trans-E isomer has a lower activation barrier than competing cyclopropane stereoisomerization or nih.govnih.gov-rearrangement pathways. nih.govresearchgate.net
The following table summarizes the computationally determined relative energy barriers for a model difluorinated vinylcyclopropane system, illustrating the kinetic preferences.
| Reaction Pathway | Calculated Relative Energy Barrier (kcal/mol) | Experimental Outcome |
|---|---|---|
| VCPR of trans-E Isomer | Lowest | Observed |
| Cyclopropane Stereoisomerization | Intermediate | Observed, facile |
| nih.govnih.gov-Rearrangement of cis Isomers | Lower than VCPR for cis | Observed for cis isomers |
| VCPR of Z-Alkenoates | Highest | Not Observed |
Theoretical and Computational Chemistry of 1 Difluoromethyl 1 Ethenylcyclopropane
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 1-(difluoromethyl)-1-ethenylcyclopropane, the interplay between the electron-withdrawing difluoromethyl group, the π-system of the ethenyl group, and the strained cyclopropane (B1198618) ring dictates its electronic characteristics.
Quantum Chemical Descriptors (e.g., frontier orbitals, charge distribution)
Quantum chemical descriptors such as frontier molecular orbitals (HOMO and LUMO) and charge distribution provide a quantitative picture of a molecule's electronic nature.
Frontier Orbitals: The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. In vinylcyclopropane (B126155), the HOMO is characterized by a significant contribution from the vinyl group's π-orbital, which interacts with the Walsh orbitals of the cyclopropane ring. This interaction raises the energy of the HOMO, making it more susceptible to electrophilic attack. The LUMO, conversely, is the antibonding π* orbital of the vinyl group.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Vinylcyclopropane (predicted) | Lowered relative to cyclopropane | - | - |
| 1,1-Difluorocyclopropane (predicted) | Significantly lowered | - | Larger than cyclopropane |
| This compound (inferred) | Lowered due to -CHF2 | Lowered due to -CHF2 | Expected to be significant |
Charge Distribution: The distribution of electron density within this compound is highly polarized. The two fluorine atoms in the difluoromethyl group are highly electronegative, leading to a significant partial positive charge on the attached carbon atom and a partial negative charge on the fluorine atoms. The vinyl group, being a π-system, can also exhibit polarization. Computational studies on vinylcyclopropane have shown a complex charge distribution due to the conjugation between the ring and the double bond. In our target molecule, the inductive effect of the difluoromethyl group would further polarize the molecule. A Mulliken charge analysis on a related compound, chrysanthemic acid, which also contains a vinylcyclopropane moiety, showed a nuanced charge distribution across the ring and vinyl group. nih.gov
Bond Dissociation Energies and Stability Analysis
Bond dissociation energy (BDE) is a measure of the strength of a chemical bond. The stability of this compound is influenced by the inherent strain of the cyclopropane ring and the electronic effects of its substituents.
The introduction of fluorine atoms into a cyclopropane ring is known to affect its stability. Computational studies on 1,1-difluorocyclopropane have shown that the bonds vicinal to the gem-difluoro group (C1-C2 and C1-C3) are shortened and strengthened, while the distal bond (C2-C3) is lengthened and weakened. researchgate.netnih.gov This is attributed to the interaction of the highly electronegative fluorine atoms with the cyclopropane's Walsh orbitals. nih.gov Consequently, the ring strain energy of 1,1-difluorocyclopropane (42.4 kcal/mol) is significantly higher than that of cyclopropane (27.1 kcal/mol). researchgate.net This increased strain suggests a higher reactivity for ring-opening reactions.
| Bond Type | Expected BDE Trend in this compound |
| C-C (distal in ring) | Weakened due to fluorine substitution |
| C-C (vicinal in ring) | Strengthened due to fluorine substitution |
| C-F | Strong |
| C-H (vinyl) | Typical for vinylic C-H bonds |
| C-H (cyclopropyl) | Influenced by both substituents |
| C-H (difluoromethyl) | Strengthened due to fluorine substitution |
Conformational Analysis and Energy Landscapes
The flexibility of the ethenyl and difluoromethyl groups gives rise to a complex conformational landscape for this compound. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.
Rotational Barriers
The rotation of the ethenyl group relative to the cyclopropane ring is a key conformational process. For vinylcyclopropane, computational studies using DFT B3LYP methods have identified two main conformers: s-trans (or anti) and gauche. researchgate.net The s-trans conformer, where the vinyl group is oriented away from the ring, is the more stable form. The energy difference between the s-trans and gauche conformers is approximately 1.1 kcal/mol, with a rotational barrier for the s-trans to gauche interconversion of about 13.3 kJ/mol (approximately 3.2 kcal/mol). researchgate.net
In this compound, the presence of the bulky and polar difluoromethyl group at the C1 position will likely influence this rotational barrier. Steric hindrance between the difluoromethyl group and the ethenyl group could raise the energy of the rotational transition state, thereby increasing the barrier height. The electronic interactions between the difluoromethyl and ethenyl groups could also play a role in modifying the conformational energies.
Ring Conformations
The cyclopropane ring itself is rigid, so its conformation does not change. However, the orientation of the substituents relative to the ring is critical. For the difluoromethyl group, rotation around the C-C bond connecting it to the cyclopropane ring will also lead to different conformers. The conformational preference of fluorinated substituents on a cyclopropane ring is often governed by hyperconjugative interactions. researchgate.net For instance, in some fluorinated cyclopropane amides, the most stable conformer has the C-F bond oriented opposite to a carbonyl group due to stabilizing orbital interactions. researchgate.net A similar analysis for this compound would be necessary to determine the preferred orientation of the C-H and C-F bonds of the difluoromethyl group relative to the ethenyl group and the cyclopropane ring.
Prediction of Spectroscopic Signatures (e.g., computed NMR shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.
Computed NMR Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, we would expect characteristic signals for the ¹H, ¹³C, and ¹⁹F nuclei.
Calculations on related fluorinated molecules can provide an estimate of the expected chemical shifts. For example, in 1,1-difluorocyclopropane, the ¹³C chemical shift of the CF₂ carbon is significantly downfield due to the electronegativity of the fluorine atoms. The protons on the cyclopropane ring would also show distinct chemical shifts depending on their position relative to the difluoromethyl and ethenyl groups. The protons of the ethenyl group would appear in the typical vinyl region of the ¹H NMR spectrum, with their exact shifts influenced by the electronic effects of the substituted cyclopropyl (B3062369) ring. The ¹⁹F NMR spectrum would be particularly informative, likely showing a complex signal for the two diastereotopic fluorine atoms of the difluoromethyl group, split by the adjacent proton and potentially showing long-range couplings to the cyclopropyl and vinyl protons. sbq.org.br
Computed Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule provides a fingerprint based on its molecular vibrations. Computational methods can predict the frequencies and intensities of these vibrations.
For this compound, the spectrum would be a combination of the vibrational modes of the cyclopropane ring, the ethenyl group, and the difluoromethyl group. A detailed vibrational analysis of 1,1-difluorocyclopropane has been performed using B3LYP/cc-pVTZ calculations, providing a solid basis for predicting the contribution of the difluorocyclopropyl moiety. researchgate.net Similarly, the characteristic vibrational frequencies of the vinyl group are well-established. iitm.ac.in
Below is a table of selected calculated vibrational frequencies for 1,1-difluorocyclopropane, which would be relevant for interpreting the spectrum of the target molecule. researchgate.net
| Symmetry | Wavenumber (cm⁻¹) | Description |
| A₁ | 3095 | CH₂ symmetric stretch |
| B₁ | 3025 | CH₂ antisymmetric stretch |
| A₁ | 1460 | CH₂ scissoring |
| A₁ | 1380 | CF₂ symmetric stretch |
| B₁ | 1150 | CF₂ antisymmetric stretch |
| A₂ | 1050 | Ring breathing |
| B₂ | 890 | CH₂ wagging |
| A₁ | 540 | CF₂ scissoring |
The combination of these characteristic frequencies, along with those of the ethenyl group (e.g., C=C stretch around 1640 cm⁻¹, C-H stretches above 3000 cm⁻¹), would define the vibrational spectrum of this compound.
Molecular Dynamics Simulations for Reactivity Prediction
Molecular dynamics (MD) simulations offer a powerful computational lens to move beyond static pictures of molecules and explore their dynamic behavior over time. nih.gov By simulating the motions of atoms within a molecule based on the forces between them, MD can provide profound insights into reaction mechanisms, conformational changes, and the ultimate reactivity of a compound like this compound. acs.org While extensive experimental and simulation data for this specific molecule are not prevalent in published literature, the principles of MD can be applied to predict its chemical behavior, primarily focusing on its expected vinylcyclopropane-cyclopentene rearrangement.
The vinylcyclopropane-cyclopentene rearrangement is a well-documented thermal process that can proceed through either a concerted, pericyclic mechanism or a stepwise pathway involving diradical intermediates. wikipedia.org The presence and nature of substituents on the cyclopropane ring can significantly influence which pathway is favored and the stereochemical outcome of the reaction. nih.gov The difluoromethyl group at the C1 position of this compound is strongly electron-withdrawing, which is expected to play a crucial role in the dynamics of the rearrangement.
Predicting Reaction Pathways and Transition States
To predict the reactivity of this compound, MD simulations, particularly ab initio MD (AIMD) or reactive force field (ReaxFF) simulations, would be employed. These simulations can model the breaking and forming of chemical bonds, allowing for the direct observation of reaction trajectories.
A typical simulation protocol would involve:
Defining the Potential Energy Surface (PES): The forces governing atomic interactions are calculated using quantum mechanical methods (like Density Functional Theory, DFT) for AIMD, or a pre-parameterized reactive force field for ReaxFF. DFT calculations on substituted vinylcyclopropanes have been effective in mapping the stationary points on the PES, including transition states and intermediates. nih.gov
Simulation Setup: The molecule is placed in a simulation box, often with an implicit or explicit solvent, and the system is brought to a target temperature (e.g., 573 K, a common temperature for these rearrangements). researchgate.net
Trajectory Generation: By solving Newton's equations of motion, the simulation tracks the position and velocity of each atom over time, typically in femtosecond steps. nih.gov Multiple trajectories are run to ensure statistical relevance.
The simulations would focus on the initial ring-opening of the cyclopropane. The key event is the cleavage of the C1-C2 or C1-C3 bond. Due to the substitution pattern, cleavage of the C2-C3 bond, which is adjacent to both the vinyl and difluoromethyl groups, is sterically and electronically less likely to be the initial step. The primary focus would be on the cleavage of the C1-C2 bond, leading to a diradical intermediate. The electron-withdrawing difluoromethyl group would be expected to influence the stability of this diradical and the energy barrier to its formation.
Analysis of Simulation Trajectories
Analysis of the MD trajectories would provide detailed information on the reaction dynamics. Researchers would monitor key geometric parameters, such as bond lengths and dihedral angles, to identify the sequence of events during the rearrangement. For instance, the time evolution of the C1-C2 bond distance would show the ring-opening event, while changes in dihedral angles would reveal the conformational dynamics of the resulting diradical intermediate before ring closure to form the cyclopentene (B43876) product.
The simulations could predict the branching ratio between different stereoisomeric products, which arises from the conformational flexibility of the diradical intermediate. researchgate.net The influence of the difluoromethyl group on the energy landscape could favor certain conformations, leading to a more stereoselective reaction compared to unsubstituted vinylcyclopropane. nih.gov
Illustrative Data from Theoretical MD Simulations
While specific experimental data is unavailable, MD simulations would aim to generate predictive data sets. The tables below illustrate the type of quantitative results that such a computational study on this compound would produce.
Table 1: Predicted Activation Energies for Key Reaction Steps at 550 K
| Reaction Step | Mechanism | Predicted Activation Energy (kcal/mol) |
| C1-C2 Bond Cleavage | Diradical Formation | 45.5 |
| Cyclopentene Ring Closure | Diradical Cyclization | 5.2 |
| Concerted Rearrangement | Pericyclic Transition State | 49.8 |
Note: These are hypothetical values based on known vinylcyclopropane rearrangements, adjusted to reflect the potential influence of a difluoromethyl substituent. The data suggests the diradical pathway is energetically favored.
Table 2: Predicted Product Distribution from Simulated Trajectories
| Product | Stereochemistry | Predicted Yield (%) |
| 4-(Difluoromethyl)-4-vinylcyclopent-1-ene | cis | 25 |
| 4-(Difluoromethyl)-4-vinylcyclopent-1-ene | trans | 75 |
Note: This illustrative table shows how MD simulations can predict the diastereoselectivity of the rearrangement. The higher yield of the trans product would be rationalized by analyzing the relative stabilities of the precursor diradical conformations in the simulation.
By providing this level of atomistic detail, molecular dynamics simulations serve as a crucial predictive tool. They can elucidate the complex interplay of electronic effects and dynamic motions that govern the reactivity of substituted vinylcyclopropanes, offering a detailed, dynamic picture that complements static quantum chemical calculations and guides future experimental work.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-(difluoromethyl)-1-ethenylcyclopropane, offering a comprehensive view of the proton, carbon, and fluorine environments within the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound. These techniques reveal correlations between different nuclei, establishing the connectivity of atoms and providing insights into the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the vinyl protons and the cyclopropyl (B3062369) protons, confirming the ethenyl group's attachment to the cyclopropane (B1198618) ring. Specifically, the vinyl proton on the same carbon as the cyclopropane ring would show correlations to the other two vinyl protons. The cyclopropyl protons would exhibit correlations amongst themselves, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is vital for assigning the carbon signals of the cyclopropane ring, the ethenyl group, and the difluoromethyl group to their corresponding attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and through-space proximity of atoms. For this compound, NOESY could reveal spatial relationships between the difluoromethyl group and the ethenyl group, as well as their orientation relative to the cyclopropane ring protons. This information is critical for understanding the preferred conformation of the molecule.
A summary of expected 2D NMR correlations is presented in the table below.
| Technique | Correlated Nuclei | Expected Key Correlations for this compound |
| COSY | ¹H - ¹H | - Between the three vinyl protons.- Between the geminal and vicinal cyclopropyl protons. |
| HSQC | ¹H - ¹³C (direct) | - Each vinyl proton to its corresponding sp² carbon.- Each cyclopropyl proton to its corresponding sp³ carbon.- The difluoromethyl proton to the difluoromethyl carbon. |
| HMBC | ¹H - ¹³C (long-range) | - Vinyl protons to the quaternary cyclopropyl carbon.- Difluoromethyl proton to the quaternary cyclopropyl carbon.- Cyclopropyl protons to the ethenyl carbons. |
| NOESY | ¹H - ¹H (through space) | - Between protons on the ethenyl group and the difluoromethyl group.- Between protons on the ethenyl group and adjacent cyclopropyl protons. |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. nih.govwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. wikipedia.org For this compound, the ¹⁹F NMR spectrum would provide specific information about the difluoromethyl (-CHF₂) group.
The chemical shift of the difluoromethyl group typically appears in a specific region of the ¹⁹F NMR spectrum. wikipedia.org The two fluorine atoms are chemically equivalent and would therefore give rise to a single resonance. This signal would be split into a doublet by the single proton of the difluoromethyl group (¹JFH coupling), and this proton, in turn, would appear as a triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms. The magnitude of the one-bond fluorine-proton coupling constant (¹JFH) is characteristically large. rsc.org
Further long-range couplings between the fluorine nuclei and the vinyl or cyclopropyl protons might also be observed, providing additional structural confirmation.
Expected ¹⁹F NMR Data:
| Parameter | Expected Value Range | Information Gained |
| Chemical Shift (δ) | -90 to -130 ppm | Confirms the presence of a difluoromethyl group. |
| Multiplicity | Doublet | Indicates coupling to a single proton (¹JFH). |
| Coupling Constant (¹JFH) | ~50-60 Hz | Characteristic of a geminal H-F coupling in a CHF₂ group. rsc.org |
For molecules with complex and overlapping NMR spectra, advanced pulse sequences can be employed to simplify the data and extract more detailed information. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a particular spin system, for example, to clearly delineate the vinyl and cyclopropyl proton networks. Selective 1D-NOE experiments can provide more precise distance information between specific protons than a 2D NOESY experiment. For fluorine-containing molecules, ¹H{¹⁹F}-decoupling experiments can be performed to simplify the proton spectrum by removing the effects of fluorine coupling. wikipedia.org Furthermore, techniques like HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions between fluorine and proton nuclei, offering another layer of stereochemical insight. beilstein-journals.org
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental formula of this compound. rsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₆F₂), HRMS would confirm the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass.
Expected HRMS Data:
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₆H₆F₂ | 116.0437 |
| [M+H]⁺ | C₆H₇F₂ | 117.0515 |
| [M+Na]⁺ | C₆H₆F₂Na | 139.0335 |
Note: The exact ion observed would depend on the ionization technique used (e.g., EI for [M]⁺, ESI for [M+H]⁺ or [M+Na]⁺).
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. nih.govnih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation pathways of cyclopropane derivatives often involve ring-opening reactions. nih.govdocbrown.info
For this compound, key fragmentation pathways would likely include:
Loss of a fluorine atom: [M - F]⁺
Loss of the difluoromethyl radical: [M - •CHF₂]⁺
Cleavage of the ethenyl group: [M - C₂H₃]⁺
Ring-opening and subsequent fragmentation: The strained cyclopropane ring can open to form an isomeric acyclic cation, which would then undergo further fragmentation.
The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and provides definitive evidence for the connectivity of the difluoromethyl and ethenyl groups to the cyclopropane ring.
Plausible Fragmentation Pathways and Expected Fragment Ions:
| Precursor Ion (m/z) | Plausible Fragmentation | Neutral Loss | Fragment Ion (m/z) | Structure of Fragment |
| 116 | Loss of Fluorine | F | 97 | [C₆H₆F]⁺ |
| 116 | Loss of difluoromethyl radical | •CHF₂ | 65 | [C₅H₅]⁺ |
| 116 | Loss of ethenyl group | •C₂H₃ | 89 | [C₄H₃F₂]⁺ |
| 116 | Ring cleavage and loss of ethylene (B1197577) | C₂H₄ | 88 | [C₄H₂F₂]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of a molecule. A detailed spectroscopic and computational investigation of 1,1-difluoro-2-vinyl-cyclopropane, an isomer and synonym of this compound, has been reported, employing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy in conjunction with computational methods. researchgate.netscience.gov
The study utilized Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional and 6-31++G(d,p) basis set to perform computational calculations in the ground state. science.govscience.gov Such computational approaches are instrumental in assigning the vibrational modes observed in the experimental spectra. The vibrational frequencies, intensities, and Raman depolarization ratios are predicted and then correlated with the experimental data, allowing for a complete and reliable assignment of the fundamental vibrational modes. science.gov
While the specific spectral data from the aforementioned study is not publicly available, a general analysis based on characteristic group frequencies can be inferred. The key functional groups in this compound are the difluoromethyl group (-CHF2), the ethenyl (vinyl) group (-CH=CH2), and the cyclopropane ring.
The FT-IR and Raman spectra would be expected to exhibit characteristic bands for each of these moieties.
Ethenyl (Vinyl) Group: The C=C stretching vibration typically appears in the region of 1640-1680 cm⁻¹. The =C-H stretching vibrations are expected above 3000 cm⁻¹, while the out-of-plane =C-H bending (wagging) vibrations give rise to strong bands in the 900-1000 cm⁻¹ region.
Cyclopropane Ring: The cyclopropyl C-H stretching vibrations are also anticipated to be found above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are characteristic and appear in the fingerprint region of the spectrum.
Difluoromethyl Group: The C-F stretching vibrations are known to produce very strong absorptions in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. The presence of two fluorine atoms would likely result in distinct symmetric and asymmetric stretching modes.
The conformational flexibility of the vinyl group relative to the cyclopropane ring can be studied by analyzing the temperature dependence of the vibrational spectra or by comparing experimental spectra with those calculated for different conformers (e.g., s-trans vs. s-cis).
Interactive Data Table: Expected Vibrational Modes
Below is a generalized table of expected vibrational frequencies for the functional groups present in this compound, based on established correlation tables. Please note that these are approximate ranges and the actual experimental values would be influenced by the specific molecular environment and coupling between vibrational modes.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Ethenyl | =C-H Stretch | 3010 - 3095 | Medium | Medium |
| C=C Stretch | 1640 - 1680 | Medium | Strong | |
| =C-H Out-of-Plane Bend | 900 - 1000 | Strong | Weak | |
| Cyclopropyl | C-H Stretch | 3000 - 3100 | Medium | Medium |
| Ring Deformation | 800 - 1250 | Medium-Weak | Medium | |
| Difluoromethyl | C-F Stretch | 1000 - 1400 | Strong | Weak |
| C-H Stretch | 2950 - 3000 | Medium | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice.
As of the latest available information, there are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on its solid-state conformation, intermolecular interactions, and crystal packing are not available. The acquisition of such data would require the growth of single crystals of the compound suitable for X-ray diffraction analysis.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment
This compound possesses a chiral center at the C1 position of the cyclopropane ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. The vinyl group in this compound would be the primary chromophore for ECD analysis.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides stereochemical information about the entire molecule, not just the regions near chromophores.
A search of the scientific literature indicates that no ECD or VCD studies have been published for this compound. The determination of the absolute configuration of its enantiomers would require experimental measurement of their chiroptical spectra and comparison with spectra predicted from quantum chemical calculations for a known configuration (e.g., R or S).
Applications and Utility in Advanced Organic Synthesis
1-(Difluoromethyl)-1-ethenylcyclopropane as a Synthetic Building Block
As a synthetic building block, the compound offers a rigid scaffold that can introduce specific conformational constraints and physicochemical properties into larger molecules. nih.govresearchgate.net The difluoromethyl group, in particular, is noted for its ability to act as a lipophilic hydrogen-bond donor, enhancing interactions with biological targets. nih.gov The presence of both the strained ring and the vinyl group provides multiple reaction sites for further chemical transformations.
Fluorinated heterocycles are of significant interest in medicinal and materials chemistry. nih.govresearchgate.netchemrxiv.orgdundee.ac.uk The reactivity of this compound makes it a promising precursor for the synthesis of these valuable structures. The vinyl group can participate in various cycloaddition reactions, a common and effective method for constructing heterocyclic rings. nih.gov For instance, the electron-withdrawing nature of the adjacent difluoromethylated cyclopropane (B1198618) ring can enhance the reactivity of the vinyl group as a dienophile or dipolarophile. nih.gov
Furthermore, the strained cyclopropane ring itself can undergo ring-opening or rearrangement reactions, often catalyzed by transition metals, to generate intermediates that can be trapped to form diverse heterocyclic systems. This dual reactivity allows for complex molecular architectures to be assembled efficiently. Fluoroalkyl amino reagents (FARs) have proven to be powerful tools for introducing fluorinated groups onto heterocyclic derivatives, and building blocks like this compound represent a complementary strategy where the fluorinated motif is incorporated from the start. nih.gov
The conformationally rigid cyclopropane ring combined with the unique properties of the difluoromethyl group makes this compound an attractive scaffold for the synthesis of complex and biologically active molecules. nih.govresearchgate.net The defined three-dimensional structure of the cyclopropane unit can help to reduce the entropic losses that occur when a molecule binds to a biological target, potentially leading to enhanced activity. nih.gov
The utility of the difluoromethyl cyclopropane (DFC) scaffold has been demonstrated in the synthesis of analogues of several pharmacologically important molecules. nih.gov By incorporating the DFC moiety, chemists can fine-tune properties such as metabolic stability and binding affinity. A notable application of this scaffold is in the development of antiviral agents. For example, the hepatitis C virus (HCV) NS3/4A protease inhibitor Voxilaprevir contains a (difluoromethyl)-cyclopropyl group as a key structural element, highlighting the importance of this scaffold in modern drug discovery. nih.gov
Table 1: Examples of Drug Analogues Synthesized Using the Difluoromethyl Cyclopropane (DFC) Scaffold This table is generated based on data for the general DFC scaffold, illustrating the synthetic utility applicable to derivatives like this compound.
| Original Drug | Therapeutic Class | DFC Analogue Synthesis | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Nabumetone | Non-steroidal anti-inflammatory | Acetyl-difluoromethylation | 72% | 92% |
| Terfenadine | Antihistamine | Amino-difluoromethylation | Good | 89-94% |
| Amorolfine | Antifungal | Amino-difluoromethylation | Good | 89-94% |
| Rotigotine | Dopamine agonist | Amino-difluoromethylation | Good | 89-94% |
Data sourced from research on enantioselective desymmetric difluoromethylation. nih.gov
Role in Catalysis (e.g., Ligand Design, Catalytic Cycle Components)
The rigid cyclopropane framework is an effective platform for the design of chiral ligands used in asymmetric catalysis. beilstein-journals.org By attaching coordinating groups to the cyclopropane ring, it is possible to create a well-defined chiral environment around a metal center. The development of phosphanyl-oxazoline (PHOX) ligands with a cyclopropyl (B3062369) backbone has led to highly selective catalytic systems for reactions like the intermolecular asymmetric Heck reaction. beilstein-journals.org The this compound structure offers functional handles (the vinyl group) and stereoelectronic modifiers (the difluoromethyl group) that could be used to rationally design new classes of ligands with tailored properties.
Beyond ligand design, the compound and its derivatives can feature as key intermediates within a catalytic cycle. In the copper-catalyzed enantioselective synthesis of difluoromethyl cyclopropanes, a cyclopropyl-copper species is proposed as a crucial intermediate. nih.gov This intermediate is formed through a difluoromethyl-cupration reaction, and its subsequent reaction with electrophiles allows for the modular construction of substituted DFCs. nih.gov This demonstrates the compound's direct involvement in the mechanistic pathway of a catalytic transformation.
Methodology Development using the Compound
The unique reactivity of this compound and related structures drives the development of new synthetic methodologies in organic chemistry.
The pursuit of efficient methods to synthesize difluoromethyl-substituted cyclopropanes has led to the development of novel reactions. One such advancement is the Rh(II)-catalyzed one-step synthesis of these compounds from difluoromethyl diazomethane. univasf.edu.br The success of this method relies on the efficient continuous-flow generation of the unstable diazo reagent, showcasing an innovation in reaction engineering to access these valuable building blocks. univasf.edu.br Furthermore, cycloaddition reactions involving fluorinated components, such as the [2+2+2] cycloaddition of hexafluoroacetone azine with strained molecules like quadricyclane, demonstrate the novel transformations that fluorinated building blocks can undergo. rsc.org The vinyl group on this compound makes it an ideal substrate for exploring similar novel cycloaddition pathways.
A significant area of methodology development has been the stereoselective synthesis of chiral difluoromethyl cyclopropanes. The creation of stereochemically defined DFCs is challenging but highly valuable for medicinal chemistry. nih.gov A breakthrough in this area is the development of a copper-catalyzed desymmetric difluoromethylation reaction. nih.gov This method uses a prochiral cyclopropene and, with the aid of a chiral phosphine ligand, achieves high efficiency and enantioselectivity in forming the chiral DFC scaffold. nih.gov
The origin of the high enantioselectivity has been investigated through Density Functional Theory (DFT) calculations. nih.gov These studies suggest a favored transition state where the substrate orients itself to minimize steric hindrance with the phenyl groups of the chiral ligand, leading to the preferential formation of one enantiomer. nih.gov This enantioselective method allows for the modular construction of a wide variety of chiral DFC-containing compounds by trapping the resulting cyclopropyl-metal intermediate with different electrophiles. nih.gov
Derivatives and Analogues of 1 Difluoromethyl 1 Ethenylcyclopropane
Synthesis and Characterization of Related Compounds
The synthesis of difluoromethylated cyclopropanes has been an area of active research, driven by the potential applications of these compounds in medicinal chemistry. nih.gov Several synthetic strategies have been developed to access these valuable building blocks.
One efficient method for the asymmetric synthesis of chiral difluoromethylated cyclopropanes involves the dirhodium-catalyzed cycloisomerization of 1,6-enynes. nih.govresearchgate.net This approach provides access to difluoromethylated vinylcyclopropanes with high atom economy and excellent enantioselectivities. The resulting vinylcyclopropanes can be further functionalized, for instance, through ozonolysis of the alkenyl group, to yield highly functionalized difluoromethylated cyclopropanes. nih.gov
Another common approach is the cyclopropanation of alkenes with a difluorocarbene source. Reagents such as trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) have proven effective for the difluorocyclopropanation of various alkenes. strath.ac.uk For example, the reaction of benzyl (B1604629) acrylate (B77674) with TFDA yields the corresponding difluorocyclopropane in good yield. strath.ac.uk The synthesis of methylene-gem-difluorocyclopropane analogues has been achieved through the alkylation-elimination of purine (B94841) bases with a gem-difluorocyclopropane dibromide. nih.gov
The synthesis of cyclopropanes bearing both a trifluoromethyl and a difluoromethylphosphonate group has been accomplished via the copper iodide-catalyzed cyclopropanation of terminal alkenes with a stable diazo reagent, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate. nih.govnih.gov This method provides access to a range of substituted cyclopropanes in good to very good yields. nih.govresearchgate.net
Table 2: Synthesis of Selected Difluoromethylcyclopropane Analogues
| Product | Synthetic Method | Catalyst/Reagent | Yield | Reference |
| Chiral difluoromethylated vinylcyclopropanes | Dirhodium-catalyzed cycloisomerization of 1,6-enynes | Rh₂(II) complexes | up to 99% | nih.govresearchgate.net |
| Ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate | Difluorocyclopropanation | TFDA | 70% (over 3 steps) | nih.govstrath.ac.uk |
| E- and Z-methylene-gem-difluorocyclopropanes with purine bases | Alkylation-elimination | gem-difluorocyclopropane dibromide | - | nih.gov |
| Cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups | Cu-catalyzed cyclopropanation | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate / CuI | Good to very good | nih.govnih.gov |
Characterization of these compounds relies heavily on spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in determining the structure and stereochemistry of the products. nih.govnih.gov For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the relative configuration of substituents on the cyclopropane (B1198618) ring. strath.ac.uk
Comparative Computational Studies of Analogues
Computational chemistry, particularly density functional theory (DFT), has been a powerful tool for elucidating the mechanisms and stereochemical outcomes of reactions involving difluoromethylated vinylcyclopropanes.
DFT calculations using the B3LYP functional have been employed to study the vinylcyclopropane-cyclopentene rearrangement. nih.gov These studies have shown that the rearrangement can proceed through a diradical-mediated two-step process. nih.gov The calculations can accurately predict the energy barriers for different reaction pathways, such as the VCPR and competing nih.govnih.gov-sigmatropic rearrangements, in agreement with experimental observations. nih.gov For instance, in the study of ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate, UB3LYP/6-31G* methodology correctly ranked the energy barriers for cyclopropane stereoisomerization, diastereoisomeric VCPR, and the nih.govnih.gov-rearrangement. nih.gov
Computational explorations of the VCPR for various substituted vinylcyclopropanes, including difluoro-substituted species, have revealed that the major product is typically formed via the si pathway, which involves structures with significant diradical character. nih.gov Higher energy diradical intermediates are responsible for any observed scrambling of stereochemistry. The stereoselectivity of the reaction can be enhanced by substituents that increase the relative energy of the species involved in competing stereoisomerization pathways. nih.gov
In the case of cyclopropanes with both trifluoromethyl and difluoromethylphosphonate groups, DFT calculations have been used to investigate the reaction mechanism of their formation. The calculations can help to understand the diastereoselectivity of the cyclopropanation reaction. researchgate.net
Table 3: Calculated Energy Barriers for Rearrangements of a Difluorinated Vinylcyclopropane (B126155) Analogue
| Rearrangement | Computational Method | Calculated Energy Barrier | Reference |
| Cyclopropane Stereoisomerization | UB3LYP/6-31G | Lower than VCPR and nih.govnih.gov-rearrangement | nih.gov |
| Diastereoisomeric VCPR | UB3LYP/6-31G | Lower than nih.govnih.gov-rearrangement for trans-E isomer | nih.gov |
| nih.govnih.gov-Sigmatropic Rearrangement | UB3LYP/6-31G* | Favored for cis isomers | nih.gov |
These computational studies provide a deeper understanding of the factors controlling the reactivity and selectivity of these complex rearrangements, guiding the rational design of substrates for specific synthetic outcomes.
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and Automation
The synthesis of highly functionalized and strained molecules like 1-(difluoromethyl)-1-ethenylcyclopropane often involves hazardous reagents or intermediates and requires precise control over reaction conditions. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents a powerful solution to these challenges. polyu.edu.hkd-nb.info
The integration of flow chemistry and automation offers several prospective advantages for the synthesis of this compound. One key area is in the generation and use of difluoromethyl diazomethane, a potential precursor for the difluoromethyl-cyclopropane moiety. This reagent is known to be unstable and potentially explosive, making its large-scale batch synthesis problematic. A continuous-flow setup allows for its on-demand generation and immediate consumption in a subsequent cyclopropanation step, drastically improving safety by minimizing the amount of hazardous material present at any given time. d-nb.info This approach has been successfully demonstrated for the synthesis of various difluoromethyl cyclopropanes. d-nb.inforesearchgate.net
Flow reactors, such as plug flow reactors (PFR) or continuous stirred-tank reactors (CSTR), provide superior heat and mass transfer compared to batch reactors. d-nb.info This enhanced control is critical for managing the exothermicity of cyclopropanation reactions and for handling gaseous reagents that might be used in difluoromethylation processes. polyu.edu.hk The use of tube-in-tube reactors, for example, facilitates gas-liquid reactions by allowing pressurized gases to diffuse through a semi-permeable membrane into the reaction stream, ensuring saturation and efficient reaction. polyu.edu.hk Automated platforms can further optimize reaction conditions (e.g., temperature, pressure, flow rate, and reagent stoichiometry) in real-time, accelerating the discovery of efficient synthetic protocols and enabling scalable production. d-nb.infouc.pt
Table 1: Potential Advantages of Flow Chemistry for Synthesizing Fluorinated Cyclopropanes
| Feature | Advantage in Synthesis | Rationale | Citation |
|---|---|---|---|
| Safety | On-demand generation and use of hazardous intermediates like difluoromethyl diazomethane. | Minimizes accumulation of explosive or toxic compounds, reducing operational risk. | d-nb.info |
| Control | Precise management of reaction temperature, pressure, and mixing. | Superior heat and mass transfer in microreactors prevents hotspots and side reactions. | d-nb.info |
| Scalability | Seamless transition from laboratory-scale optimization to pilot-scale production. | Scaling out (running multiple reactors in parallel) or scaling up (longer run times) is more straightforward than with batch processes. | polyu.edu.hk |
| Efficiency | Reduced reaction times and improved yields through optimized conditions. | Enhanced mixing and heat transfer can accelerate reaction rates and improve selectivity. | uc.ptnih.gov |
Sustainable Synthetic Approaches for the Compound
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop processes that are environmentally benign, atom-economical, and energy-efficient. rsc.org Future efforts to synthesize this compound will likely move away from traditional methods that rely on harsh reagents or produce significant waste.
One promising avenue is the use of photoredox catalysis . Visible-light-promoted reactions have emerged as a powerful tool for forming C-C and C-F bonds under mild conditions. rsc.orgbeilstein-journals.org For instance, difluoromethylation of alkenes can be achieved using readily available difluoroacetic acid as the fluorine source, activated by a photocatalyst under blue LED irradiation. rsc.org This approach avoids the need for pre-functionalized substrates or harsh fluorinating agents.
Biocatalysis represents another frontier for the sustainable synthesis of chiral fluorinated cyclopropanes. nih.gov Engineered enzymes, such as evolved variants of myoglobin (B1173299) or cytochrome P450, can catalyze cyclopropanation reactions with exceptional levels of enantioselectivity and diastereoselectivity, which are difficult to achieve with conventional chemical catalysts. nih.gov Applying such biocatalytic methods to the synthesis of this compound could provide access to specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science.
Furthermore, the development of synthetic routes using more sustainable reagents and catalysts is a key goal. This includes exploring the use of non-precious metal catalysts (e.g., copper or iron) for cyclopropanation nih.gov, reducing reliance on stoichiometric and often toxic heavy metals. The principles of green chemistry, such as maximizing atom economy and using renewable feedstocks or greener solvents, will guide the design of next-generation syntheses. rsc.orgmdpi.com
Exploration of New Reactivity Manifolds
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The high ring strain of the cyclopropane (B1198618) ring and the presence of both a vinyl group and a difluoromethyl group create multiple sites for chemical transformation.
Future research will likely focus on leveraging the ring strain for novel transformations. Transition-metal-catalyzed ring-opening reactions could provide access to a variety of acyclic difluoromethylated structures that are otherwise difficult to synthesize. Similarly, enyne cycloisomerization reactions, catalyzed by metals like rhodium, could be explored. This type of reaction has been used to construct chiral difluoromethylated cyclopropanes from 1,6-enynes with high atom economy and excellent enantioselectivity. nih.govresearchgate.net
The ethenyl (vinyl) group serves as a versatile handle for further functionalization. It can readily participate in a wide array of reactions, including:
Cycloadditions: Diels-Alder or [2+2] cycloadditions to build more complex polycyclic systems.
Oxidative Cleavage: Ozonolysis or dihydroxylation to install oxygen-containing functional groups.
Polymerization: Radical or transition-metal-catalyzed polymerization to create novel fluorinated polymers.
The difluoromethyl group itself offers opportunities for unique reactivity. The C-H bond in the CF2H group is more acidic than a typical alkyl C-H bond and can act as a hydrogen bond donor, influencing intermolecular interactions and reactivity. researchgate.net Exploring C-H functionalization of the difluoromethyl group could lead to the synthesis of novel trifunctionalized cyclopropanes.
Table 2: Potential Reaction Pathways for this compound
| Reactive Site | Reaction Type | Potential Outcome | Citation |
|---|---|---|---|
| Cyclopropane Ring | Transition-Metal-Catalyzed Ring Opening | Acyclic difluoromethylated structures | nih.gov |
| Cyclopropane Ring | Enyne Cycloisomerization | Fused-ring systems | nih.govresearchgate.net |
| Ethenyl Group | Cycloaddition (e.g., Diels-Alder) | Polycyclic frameworks | nih.gov |
| Ethenyl Group | Heck or Suzuki Coupling | Further C-C bond formation | nih.gov |
| Difluoromethyl Group | C-H Functionalization | Introduction of new functional groups at the CF2H moiety | researchgate.net |
Advanced Computational Design and Prediction
Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of molecules, thereby guiding and accelerating experimental research. For a molecule like this compound, computational methods can offer profound insights into its structure, stability, and reactivity.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic reactions. For example, by calculating the energy barriers for different pathways in a rhodium-catalyzed cyclopropanation, researchers can predict the likely diastereoselectivity of the reaction, saving significant experimental effort. nih.govacs.org DFT can also be used to predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies), which is invaluable for characterizing the compound and its reaction products. researchgate.net
Computational studies can also illuminate the fundamental properties of the molecule that govern its reactivity. Key areas for investigation include:
Conformational Analysis: Determining the preferred three-dimensional arrangement of the ethenyl and difluoromethyl groups relative to the cyclopropane ring.
Electronic Structure Analysis: Mapping the electron density and electrostatic potential to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents.
Bond Dissociation Energies: Calculating the strength of the various C-C and C-H bonds to predict which bonds are most likely to break under specific reaction conditions, providing a rationale for observed reactivity manifolds. researchgate.net
As computational power increases, machine learning algorithms could be trained on data from fluorinated compounds to predict properties and reactivity with even greater speed and accuracy. This in silico design and prediction can de-risk and streamline the experimental exploration of this compound and its derivatives for various applications. nih.gov
Q & A
Q. Table 1. Key Spectroscopic Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
